In the case of bacteria, they communicate by producing, releasing, detecting, and responding to small diffusible signal molecules called autoinducers. This process enables a single cell to sense the number of bacteria (cell-population density) and to change behavior in response to fluctuations in the cell-population density .
5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound characterized by the presence of a benzothiazole ring substituted with a methoxy group and a thiol functional group. Its molecular formula is C₈H₇NOS₂, and it has a unique structure that contributes to its reactivity and biological properties .
There is no documented information on the specific mechanism of action of 5-MBT in scientific research.
These reactions highlight its versatility in synthetic organic chemistry.
5-Methoxybenzo[d]thiazole-2-thiol exhibits notable biological activities:
The synthesis of 5-Methoxybenzo[d]thiazole-2-thiol typically involves several steps:
5-Methoxybenzo[d]thiazole-2-thiol finds applications in various fields:
Studies on the interactions of 5-Methoxybenzo[d]thiazole-2-thiol with biological targets are ongoing. Its role as a quorum sensing inhibitor suggests potential interactions with bacterial signaling pathways. In anticancer research, investigations focus on its mechanisms of inducing apoptosis and inhibiting cell proliferation in cancer cells .
Several compounds share structural similarities with 5-Methoxybenzo[d]thiazole-2-thiol. Here’s a comparison highlighting its uniqueness:
5-Methoxybenzo[d]thiazole-2-thiol is distinguished by its specific methoxy substitution pattern, which enhances its biological activity compared to other derivatives.
5-Methoxybenzo[d]thiazole-2-thiol represents a heterocyclic compound characterized by a benzothiazole ring system with a methoxy substituent at the 5-position and a thiol functional group at the 2-position [1] [2]. The molecular formula is C₈H₇NOS₂ with a molecular weight of 197.28 grams per mole [1] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name 5-methoxy-1,3-benzothiazol-2-yl hydrosulfide [1].
The structural framework consists of a benzene ring fused to a thiazole ring, creating the characteristic benzothiazole core [4]. The methoxy group (-OCH₃) is positioned at carbon-5 of the benzene portion, while the thiol group (-SH) is attached to carbon-2 of the thiazole moiety [2] [4]. The compound can exist in tautomeric equilibrium between the thiol form and the corresponding thione form, 5-methoxy-1,3-benzothiazole-2(3H)-thione [5] [6].
Computational studies have revealed important stereochemical features of the benzothiazole ring system [7]. The benzothiazole core maintains essential planarity with minimal deviation from coplanarity, as observed in related benzothiazole structures where the heterocyclic system displays root mean square deviations of approximately 0.007 Ångströms [8]. The bond lengths within the thiazole ring show characteristic values, with C-S bond distances typically ranging from 1.76 to 1.77 Ångströms for the aromatic carbon-sulfur bonds [7].
Table 1: Basic Molecular Properties of 5-Methoxybenzo[d]thiazole-2-thiol
Property | Value |
---|---|
CAS Registry Number | 55690-60-3 [1] [2] |
Molecular Formula | C₈H₇NOS₂ [1] [3] |
Molecular Weight (g/mol) | 197.28 [1] [3] |
IUPAC Name | 5-methoxy-1,3-benzothiazol-2-yl hydrosulfide [1] |
SMILES Code | COC1=CC2=C(SC(S)=N2)C=C1 [2] |
InChI Key | JDPITNFDYXOKRM-UHFFFAOYSA-N [1] [2] |
PubChem CID | 2830679 [2] [6] |
The molecular geometry exhibits specific bond angles that deviate from ideal values due to the presence of heteroatoms [7]. Analysis of benzothiazole derivatives reveals that the C-S-C angle in the thiazole ring typically measures approximately 88.2 degrees, while the N-C-S angle ranges from 116 to 120 degrees [9]. These angular distortions reflect the electronic influence of the sulfur and nitrogen heteroatoms within the ring system [7].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-methoxybenzo[d]thiazole-2-thiol [10] [11]. Proton nuclear magnetic resonance analysis reveals characteristic signals that confirm the substitution pattern and functional group presence [11].
The aromatic region displays signals corresponding to the benzene ring protons, with the 7-position proton appearing as a doublet at approximately 7.57 parts per million with a coupling constant of 8.8 Hertz [11]. The 6-position proton manifests as a doublet of doublets at 6.92 parts per million, exhibiting coupling constants of 8.8 and 2.4 Hertz due to ortho and meta coupling interactions [11]. The 4-position proton generates a doublet signal at 6.82 parts per million with a coupling constant of 2.4 Hertz [11].
The methoxy substituent produces a characteristic singlet at 3.79 parts per million, integrating for three protons [11]. This chemical shift value is consistent with methoxy groups attached to aromatic systems [11]. The thiol proton typically appears as a broad singlet at approximately 13.63 parts per million when measured in dimethyl sulfoxide-d₆, indicating hydrogen bonding interactions [11].
Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the molecular structure through carbon signal assignments [11]. The aromatic carbon signals appear in the typical aromatic region between 100 and 160 parts per million [11]. The methoxy carbon generates a signal at approximately 55.8 parts per million, confirming the presence of the methyl ether functionality [12].
Mass spectrometric analysis of 5-methoxybenzo[d]thiazole-2-thiol provides molecular weight confirmation and fragmentation pattern information [10]. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular weight of the compound [10].
Characteristic fragmentation patterns include the loss of the thiol group (mass 34) to generate a fragment at mass-to-charge ratio 163 [10]. Additional fragmentation involves the loss of the methoxy group (mass 31) producing fragments at lower mass values [10]. The base peak in the mass spectrum typically corresponds to fragments generated through ring opening and subsequent rearrangements [10].
Electrospray ionization mass spectrometry demonstrates the formation of protonated molecular ions [M+H]⁺ at mass-to-charge ratio 198 [10]. This ionization technique proves particularly useful for confirming molecular weight and examining potential dimeric associations in solution [10].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure [13] [14]. The thiol group exhibits a distinctive S-H stretching vibration typically observed around 2550-2600 wavenumbers, although this band may be weak or absent due to tautomeric equilibrium [13].
The aromatic C-H stretching vibrations appear in the region of 3000-3100 wavenumbers [13]. The methoxy group displays characteristic C-H stretching vibrations around 2900-3000 wavenumbers for the methyl component [13]. The aromatic C=C and C=N stretching vibrations manifest in the region of 1400-1600 wavenumbers [13] [14].
The C-O stretching vibration of the methoxy group typically appears around 1000-1300 wavenumbers [13]. The benzothiazole ring system exhibits characteristic fingerprint region absorptions below 1500 wavenumbers that provide structural identification [13] [14].
Studies of related benzothiazole derivatives reveal that the presence of both thiol and thione tautomers can be detected through infrared spectroscopy [5]. The thione form displays a characteristic C=S stretching vibration around 1200 wavenumbers, while the thiol form shows S-H bending vibrations in the 800-900 wavenumber region [5].
While specific crystallographic data for 5-methoxybenzo[d]thiazole-2-thiol are limited in the available literature, structural studies of closely related benzothiazole derivatives provide valuable insights into the expected solid-state structure [8] [15] [16]. Crystallographic investigations of benzothiazole compounds consistently reveal planar or near-planar molecular geometries [8] [16].
Related benzothiazole structures exhibit typical unit cell parameters with space groups commonly belonging to monoclinic or triclinic crystal systems [15] [16]. The benzothiazole ring system maintains planarity with root mean square deviations typically less than 0.01 Ångströms [8]. Intermolecular interactions in benzothiazole crystals frequently involve N-H···N hydrogen bonding, π-π stacking interactions, and weak C-H···S contacts [15] [16] [17].
Crystallographic studies of similar methoxy-substituted benzothiazoles demonstrate that the methoxy group typically adopts a coplanar orientation with the benzene ring [18]. The C-O-C angle of the methoxy group measures approximately 117-119 degrees, consistent with sp² hybridization of the oxygen atom [18].
The molecular packing in benzothiazole derivatives often features layer structures stabilized by classical hydrogen bonds and weak intermolecular interactions [15] [19]. The interplanar angles between different molecular fragments typically range from 5 to 40 degrees, depending on the specific substitution pattern and crystal packing forces [15] [16].
Table 2: Physical Properties of 5-Methoxybenzo[d]thiazole-2-thiol
Property | Value |
---|---|
Melting Point (°C) | 190-193 [4] [20] |
Boiling Point (°C) | 340.8 at 760 mmHg [4] [20] |
Density (g/cm³) | 1.44 [4] [20] |
Flash Point (°C) | 159.9 [4] [20] |
Refractive Index | 1.728 [4] |
Physical State | Yellow solid [2] [21] |
Computational modeling using density functional theory provides detailed insights into the molecular geometry and electronic structure of 5-methoxybenzo[d]thiazole-2-thiol [22] [14] . Density functional theory calculations employing the B3LYP functional with 6-31G basis sets reveal optimized structural parameters and electronic properties [14] .
Computational studies of benzothiazole derivatives demonstrate that the benzothiazole ring system maintains essential planarity with minimal out-of-plane distortions [14] [7]. The optimized C-S bond lengths in the thiazole ring typically measure 1.72-1.76 Ångströms, while C-N bond distances range from 1.31-1.37 Ångströms [7] [24].
The methoxy substituent exhibits rotational freedom around the C-O bond, with computational analysis revealing multiple conformational minima . The preferred conformation typically places the methoxy group in the plane of the benzene ring to maximize π-electron delocalization .
Quantum chemical calculations reveal enhanced π-electron density in the benzothiazole ring system, which significantly impacts binding interactions with biological targets . The molecular electrostatic potential surface demonstrates regions of high electron density associated with the nitrogen and sulfur heteroatoms [7].
The tautomeric equilibrium between thiol and thione forms has been extensively studied through computational methods [22] [5]. Density functional theory calculations indicate that the relative stability of these tautomers depends on the surrounding environment and solvent effects [5]. In gas phase calculations, the thione form often exhibits greater thermodynamic stability, while solvation effects can favor the thiol tautomer [5].
Table 3: Molecular Descriptors of 5-Methoxybenzo[d]thiazole-2-thiol
Property | Value |
---|---|
Number of Heavy Atoms | 12 [2] |
Number of Aromatic Heavy Atoms | 9 [2] |
Number of Rotatable Bonds | 1 [2] |
Number of H-bond Acceptors | 2.0 [2] |
Number of H-bond Donors | 0.0 [2] |
Topological Polar Surface Area (Ų) | 89.16 [2] [4] |
Log P (Consensus) | 2.44 [2] |
Molar Refractivity | 53.36 [2] |
Computational analysis of vibrational frequencies confirms infrared spectroscopic assignments and provides theoretical support for experimental observations [14]. The calculated harmonic frequencies, when scaled appropriately, show excellent agreement with experimental infrared data [14]. Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into chemical reactivity and electronic transitions [14] [7].
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